3-(Dimethylamino)-5-fluorobenzoic acid

Descripción general

Descripción

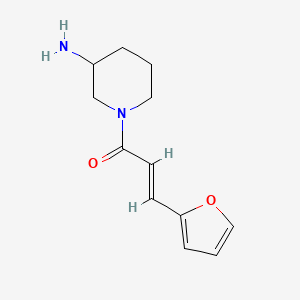

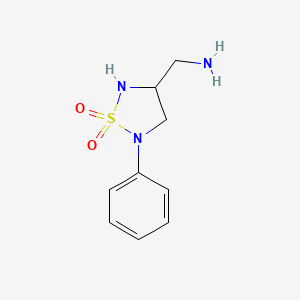

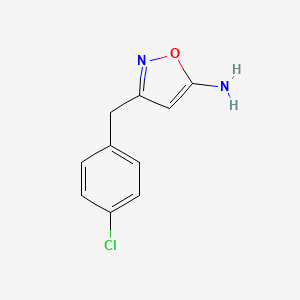

3-(Dimethylamino)benzoic acid is a compound that likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group, and a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other group .

Synthesis Analysis

While specific synthesis methods for 3-(Dimethylamino)-5-fluorobenzoic acid are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the benzoic acid component), a carboxyl group (-COOH), and a dimethylamino group (-N(CH3)2) .Aplicaciones Científicas De Investigación

Continuous-Flow Processes in Pharmaceutical Synthesis

Continuous-flow processes for the production of pharmaceutical intermediates have gained interest due to their efficiency, safety, and environmental benefits. A method for synthesizing ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, an intermediate in the production of Floxacin antibiotics, utilizes a continuous-flow process. This process involves the activation of carboxylic acids, specifically using 2,4-dichloro-5-fluorobenzoic acid and its conversion to the desired product under mild conditions. This method demonstrates a higher yield, reduced reaction time, and improved safety compared to traditional batch processes (Guo, Yu, & Su, 2020).

Radiolabeling in Medical Imaging

In medical imaging, specifically positron emission tomography (PET), the rapid radiolabeling of peptides is crucial. A method involving 3-(dimethylamino)-5-fluorobenzoic acid derivatives enables efficient coupling to peptides for PET imaging. This process allows for the synthesis of 18F-labelled linear peptides, including those containing the arginine-glycine-aspartic acid (RGD) motif, with high radiochemical yield and purity. This advancement supports the development of PET imaging agents for cancer and other diseases (Sutcliffe-Goulden et al., 2002).

Development of Influenza Virus Inhibitors

Research into the development of inhibitors for the influenza virus neuraminidase protein led to the synthesis of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which shows potential as a designed inhibitor. While not directly mentioning this compound, this work illustrates the broader context of benzoic acid derivatives in antiviral research, highlighting the importance of structural modifications for therapeutic applications (Jedrzejas et al., 1995).

Synthesis and Application in Organic Materials

The synthesis of novel lanthanide complexes utilizing 2-fluorobenzoic acid demonstrates the importance of fluorinated benzoic acids in materials science. These complexes, characterized by their fluorescent and thermal properties, contribute to the development of materials with potential applications in sensing, imaging, and electronics. This research shows how modifications to the fluorobenzoic acid structure can impact the properties and applications of the resulting compounds (Du, Ren, & Zhang, 2021).

Propiedades

IUPAC Name |

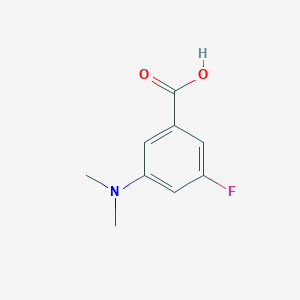

3-(dimethylamino)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHPSWFBNFLKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)

![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)

![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)